

Meta-analysis of clinical trials comparing Glucantime and other leishmaniasis treatments

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Glucantime*

Cat. No.: *B087149*

[Get Quote](#)

A Comparative Meta-Analysis of Glucantime and Alternative Treatments for Leishmaniasis

For Immediate Release

This guide provides a comprehensive meta-analysis of clinical trials comparing the efficacy and safety of **Glucantime** (meglumine antimoniate) with other prominent treatments for leishmaniasis. It is intended for researchers, scientists, and drug development professionals, offering a consolidated view of the available evidence to inform future research and clinical practice.

Leishmaniasis, a parasitic disease caused by the protozoan *Leishmania*, presents in various clinical forms, with cutaneous leishmaniasis being the most common. For decades, pentavalent antimonials, including **Glucantime**, have been the cornerstone of treatment. However, concerns regarding their toxicity and the emergence of drug resistance have spurred the investigation of alternative therapeutic agents. This report synthesizes quantitative data from multiple meta-analyses and clinical trials to objectively compare **Glucantime** with miltefosine, amphotericin B, and paromomycin.

Data Summary

The following tables summarize the key efficacy and safety data from meta-analyses of clinical trials comparing **Glucantime** with alternative treatments for cutaneous leishmaniasis.

Table 1: Efficacy of **Glucantime** vs. Miltefosine for Cutaneous Leishmaniasis

Outcome	Comparison	Result	95% Confidence Interval	Citation
Cure Rate	Miltefosine vs. Glucantime (Overall)	No significant difference	-	[1]
Cure Rate	Miltefosine vs. Glucantime (for species other than L. braziliensis)	Miltefosine significantly superior	1.01 - 1.32 (Relative Risk)	[1][2][3]
Complete Lesion Healing	Miltefosine vs. Glucantime	86% vs. 68% (p<0.05)	-	[4]

Table 2: Safety and Tolerability of **Glucantime** vs. Miltefosine

Outcome	Miltefosine	Glucantime	Citation
Adverse Events	Lower rate (20%), primarily mild gastrointestinal symptoms	Higher rate (35%), including injection site pain and systemic symptoms	[4]
Patient Acceptability	Higher (90%)	Lower (65%)	[4]

Table 3: Efficacy of **Glucantime** vs. Other Treatments for Cutaneous Leishmaniasis

Comparison	Outcome	Result	Citation
Topical Liposomal Amphotericin B vs. Intralesional Glucantime	Efficacy	No statistically significant difference	[5] [6] [7]
Topical Paromomycin vs. Intralesional Glucantime (Old World CL)	Efficacy	Not significantly different	[8]
Topical Paromomycin vs. Parenteral Glucantime (New World CL)	Efficacy	Topical Paromomycin was inferior	[8]

Experimental Protocols

The methodologies of the clinical trials included in the meta-analyses form the basis of this comparative guide. Below are representative experimental protocols for the compared treatments.

Glucantime (Meglumine Antimoniate) Administration

- Systemic (Intramuscular or Intravenous): A standard regimen involves the administration of 20 mg of pentavalent antimony (SbV) per kg of body weight per day for 20 consecutive days. [\[9\]](#)
- Intralesional: Injections of 1-2 mL of **Glucantime** directly into the lesion, administered once a week for a specified period, often 8 weeks. [\[5\]](#)[\[6\]](#)[\[7\]](#)

Miltefosine Administration

- Oral: The typical dosage is 2.5 mg/kg of body weight per day for 28 consecutive days. [\[9\]](#) To minimize gastrointestinal side effects, the daily dose is often divided and taken with meals.

Amphotericin B (Topical Liposomal) Administration

- Topical: Application of a liposomal formulation of amphotericin B (e.g., 3-7 drops) directly to the lesion twice daily for a duration of 8 weeks.[5][6][7]

Paromomycin Administration

- Topical: Applied as an ointment, often in combination with methylbenzethonium chloride, to the lesions. The specific concentration and duration of treatment can vary between studies. [8][10]

Methodology of Meta-Analyses

The summarized data is derived from systematic reviews and meta-analyses that employed rigorous methodologies. These typically included:

- Search Strategy: Comprehensive searches of multiple databases such as Cochrane, PubMed, Embase, Scopus, and Web of Science.[2][3]
- Study Selection: Inclusion of randomized controlled trials (RCTs) comparing **Glucantime** with other treatments for confirmed cases of cutaneous leishmaniasis.
- Data Extraction and Analysis: Independent extraction of data by multiple reviewers. A random-effects model was commonly used for analysis to account for heterogeneity between studies.[2][3]
- Quality Assessment: The quality of the included studies was often assessed using tools like the Cochrane risk of bias tool.[2][3]

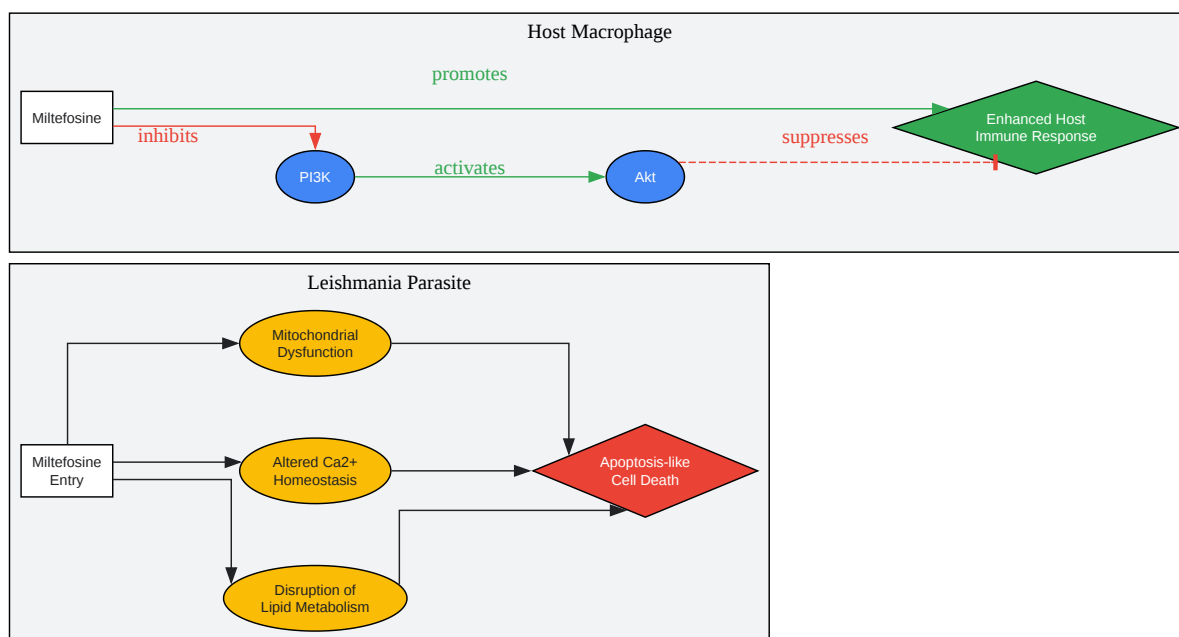
Mechanisms of Action and Signaling Pathways

Understanding the molecular mechanisms of these drugs is crucial for developing new therapeutic strategies and combating drug resistance.

Glucantime (Meglumine Antimoniate): The precise mechanism of action is not fully elucidated but is believed to involve the inhibition of glycolysis and fatty acid β -oxidation in the *Leishmania* parasite.[11] It is also suggested that **Glucantime** induces oxidative stress within the parasite, leading to DNA damage.[12][13]

Miltefosine: This drug has a multifaceted mechanism of action. It disrupts the parasite's lipid metabolism, interferes with intracellular signaling pathways, and induces apoptosis-like cell death.[14] Notably, miltefosine also modulates the host's immune response, in part by affecting the PI3K/Akt signaling pathway.[15]

The following diagram illustrates the proposed mechanism of action of miltefosine, highlighting its impact on both the *Leishmania* parasite and the host cell's signaling pathways.



[Click to download full resolution via product page](#)

Miltefosine's dual action on parasite and host cell.

Conclusion

This meta-analysis indicates that while **Glucantime** remains a relevant treatment for leishmaniasis, several alternatives demonstrate comparable or, in some contexts, superior profiles. Miltefosine, in particular, shows significant promise, especially for cutaneous leishmaniasis caused by species other than *L. braziliensis*, and offers the advantage of oral administration and better tolerability. Topical treatments like liposomal amphotericin B and paromomycin provide effective alternatives for localized cutaneous leishmaniasis with potentially fewer systemic side effects.

The development of drug resistance in *Leishmania* is a growing concern, underscoring the need for continued research into new therapeutic agents and combination therapies. A deeper understanding of the molecular mechanisms of existing drugs, as illustrated by the signaling pathway of miltefosine, is paramount for the rational design of next-generation antileishmanial treatments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Efficacy of miltefosine compared with glucantime for the treatment of cutaneous leishmaniasis: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy of miltefosine compared with glucantime for the treatment of cutaneous leishmaniasis: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. thejas.com.pk [thejas.com.pk]
- 5. Efficacy of Topical Liposomal Amphotericin B versus Intralesional Meglumine Antimoniate (Glucantime) in the Treatment of Cutaneous Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]

- 8. Is Paromomycin an Effective and Safe Treatment against Cutaneous Leishmaniasis? A Meta-Analysis of 14 Randomized Controlled Trials | PLOS Neglected Tropical Diseases [journals.plos.org]
- 9. dndi.org [dndi.org]
- 10. Is Paromomycin an Effective and Safe Treatment against Cutaneous Leishmaniasis? A Meta-Analysis of 14 Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Efficacy of meglumine antimoniate treatment on boxer Leishmania infantum skin lesions: case report [frontiersin.org]
- 12. Meglumine Antimoniate (Glucantime) Causes Oxidative Stress-Derived DNA Damage in BALB/c Mice Infected by Leishmania (Leishmania) infantum - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Meglumine Antimoniate (Glucantime) Causes Oxidative Stress-Derived DNA Damage in BALB/c Mice Infected by Leishmania (Leishmania) infantum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. What is the mechanism of Miltefosine? [synapse.patsnap.com]
- 15. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Meta-analysis of clinical trials comparing Glucantime and other leishmaniasis treatments]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b087149#meta-analysis-of-clinical-trials-comparing-glucantime-and-other-leishmaniasis-treatments]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com